molecular formula C6H16ClN B2649766 (3R)-2-methylpentan-3-amine hydrochloride CAS No. 196929-99-4

(3R)-2-methylpentan-3-amine hydrochloride

Cat. No. B2649766
CAS RN: 196929-99-4
M. Wt: 137.65
InChI Key: XELJVUCNNBUHJE-FYZOBXCZSA-N
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Description

The compound “(3R)-2-methylpentan-3-amine hydrochloride” likely belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .


Molecular Structure Analysis

The molecular structure of a compound like “(3R)-2-methylpentan-3-amine hydrochloride” would likely include a pentane backbone with a methyl group and an amine group attached. The exact structure could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Amines, such as “(3R)-2-methylpentan-3-amine hydrochloride”, can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in coordination compounds . The specific reactions that “(3R)-2-methylpentan-3-amine hydrochloride” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R)-2-methylpentan-3-amine hydrochloride” would depend on its exact structure. These properties could include melting point, solubility, and stability under various conditions .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Development of Chiral Intermediates : (3R)-2-methylpentan-3-amine hydrochloride serves as a key intermediate in the synthesis of chiral molecules. A practical biocatalytic process was developed for the kinetic resolution of racemic 2-methylvaleraldehyde, using an evolved ketoreductase enzyme to selectively reduce the (R)-enantiomer to (R)-2-methylpentanol, highlighting its significance in the production of medicinally important compounds and natural products (Gooding et al., 2010).

Environmental and Material Science

  • CO2 Capture Technologies : Research into novel amine solvent blends for CO2 capture from industrial processes has included derivatives of 2-methylpentan-3-amine. A study compared the CO2 capture efficiency of a blend containing MDEA and 1,5-diamino-2-methylpentane to standard blends, showcasing its potential in enhancing the efficiency and cost-effectiveness of CO2 capture technologies (Nwaoha et al., 2019).

Spectroscopy and Molecular Characterization

  • Spectroscopic Characterization of Designer Drugs : In forensic science, derivatives of 2-methylpentan-3-amine have been identified and characterized using mass spectrometry, NMR, and IR spectroscopy. This includes the study of pentedrone and pentylone, providing valuable information for the identification of novel psychoactive substances (Westphal et al., 2012).

Chemical Separation Processes

  • Selective Extraction and Separation : The structural analogs of (3R)-2-methylpentan-3-amine have been utilized in the selective extraction and separation of metal ions. For instance, 4-methylpentan-2-ol demonstrated effectiveness in the quantitative extraction of iron(III) from hydrochloric acid solutions, underscoring the utility of such compounds in analytical and preparative chemistry (Gawali & Shinde, 1974).

Advanced Materials

  • Magnetic Biopolymer Resins : The development of magnetic amine-functionalized biopolymer resins for the removal of anionic dyes from wastewater demonstrates the application of amine derivatives in environmental remediation. These resins show high adsorption capacity for various dyes, highlighting their role in addressing pollution and enhancing water treatment technologies (Song et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound like “(3R)-2-methylpentan-3-amine hydrochloride” would depend on its exact structure and properties. Safety data sheets (SDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and use .

Future Directions

The future directions for research on a compound like “(3R)-2-methylpentan-3-amine hydrochloride” would depend on its potential applications. For example, if it were a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(3R)-2-methylpentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJVUCNNBUHJE-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-2-methylpentan-3-amine hydrochloride

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